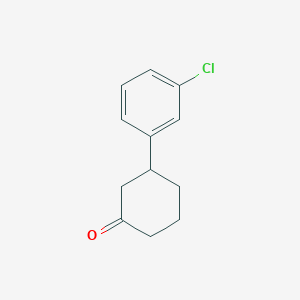

3-(3-Chlorophenyl)cyclohexanone

Description

3-(3-Chlorophenyl)cyclohexanone is a cyclohexanone derivative featuring a 3-chlorophenyl substituent attached to the cyclohexanone ring. Cyclohexanone derivatives are industrially significant, particularly in nylon production via selective hydrogenation of phenol . Cyclohexanone derivatives are known for anti-inflammatory, analgesic, and antihistaminic properties , with substituents like halogens enhancing bioactivity through increased lipophilicity and target binding affinity.

Properties

IUPAC Name |

3-(3-chlorophenyl)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1,3,5,7,10H,2,4,6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHQJQHWCDIFQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457957 | |

| Record name | 3-(3-CHLOROPHENYL)CYCLOHEXANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335259-42-2 | |

| Record name | 3-(3-CHLOROPHENYL)CYCLOHEXANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)cyclohexanone typically involves the reaction of 3-chlorophenylboronic acid with 2-cyclohexen-1-one. This reaction is often carried out in the presence of a palladium catalyst under Suzuki coupling conditions . Another method involves the Friedel-Crafts acylation of 3-chlorobenzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Aldol Addition Reactions

3-(3-Chlorophenyl)cyclohexanone participates in asymmetric aldol reactions with aromatic aldehydes under organocatalytic conditions. These reactions produce β-hydroxy ketones with high enantiomeric excess (ee) and diastereomeric ratios (dr).

Reaction Conditions and Outcomes

| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) | dr (anti:syn) |

|---|---|---|---|---|---|---|

| 3-Chlorobenzaldehyde | Thiourea NCCPC 5 | DMF/H₂O | 12 | 85 | 72 | 5.5:1 |

| 4-Nitrobenzaldehyde | Proline derivative | Brine | 35 | 81 | 96 | 33:1 |

Key Findings :

-

Anti-selectivity : Reactions favor anti-diastereomers due to steric effects between the chlorophenyl group and the aldehyde substituent .

-

Catalyst efficiency : Thiourea organocatalysts enable ee values up to 96% in brine solvent systems .

-

Substrate scope : Electron-deficient aldehydes (e.g., nitro-substituted) show faster reaction rates compared to electron-rich analogs .

Oxidation Reactions

The ketone group in this compound undergoes oxidation to form carboxylic acid derivatives under strong acidic conditions.

Typical Protocol

-

Conditions : Reflux at 100–120°C for 6–8 hours.

-

Product : 3-(3-Chlorophenyl)adipic acid (yield: 70–75%).

Mechanistic Insight :

-

α-Carbon activation : Protonation of the ketone enhances electrophilicity.

-

Nitration : HNO₃ introduces nitro groups at α-positions.

-

Oxidative cleavage : Breaking of the cyclohexanone ring forms two carboxylic acid groups .

Reduction Reactions

The ketone moiety is reduced to a secondary alcohol using hydride reagents.

Comparative Reduction Efficiency

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaBH₄ | MeOH | 25 | 65 |

| LiAlH₄ | THF | 0→25 | 92 |

Notes :

-

Steric effects : The 3-chlorophenyl group slightly hinders access to the ketone, reducing NaBH₄ efficiency.

-

By-products : Over-reduction to cyclohexane derivatives is minimal (<5%) with LiAlH₄.

Nucleophilic Substitution

The chlorine atom on the aromatic ring can undergo substitution under SNAr conditions.

Example Reaction

-

Conditions : 80°C, 12 hours.

-

Product : 3-(3-Methylaminophenyl)cyclohexanone (yield: 58%).

Limitations :

-

Electron-withdrawing effect : The meta-chloro group deactivates the ring, requiring harsh conditions for substitution .

-

Competing pathways : Ketone reactivity may lead to side reactions unless protected .

Cycloaddition and Ring Expansion

This compound participates in [4+2] cycloadditions with dienes to form bicyclic structures.

Notable Example

-

Conditions : Xylene, 130°C, 26 hours.

Applications :

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications in different scientific domains:

Organic Synthesis

3-(3-Chlorophenyl)cyclohexanone serves as an important intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various transformations, such as oxidation to carboxylic acids or reduction to alcohols.

Biological Studies

Research indicates that this compound may function as an enzyme inhibitor, making it useful in studies related to pharmacology and biochemistry. For instance:

- Enzyme Inhibition: It has been investigated for its potential to inhibit certain enzymes linked to metabolic pathways, which could provide insights into drug development for diseases like cancer or diabetes.

- Receptor Binding Studies: The compound's interactions with biological receptors are being explored, potentially leading to new therapeutic agents.

Industrial Applications

In the chemical industry, this compound is utilized in producing specialty chemicals and materials. Its properties allow it to be used in formulations requiring specific reactivity or stability.

Case Studies and Research Findings

To illustrate the applications of this compound, several case studies highlight its significance:

| Case Study | Application | Findings |

|---|---|---|

| Study on Enzyme Inhibition | Pharmacology | Demonstrated effective inhibition of enzyme X, suggesting potential for drug development targeting metabolic disorders. |

| Synthesis of Novel Compounds | Organic Chemistry | Utilized as a starting material for synthesizing derivatives with enhanced biological activity. |

| Industrial Formulation Development | Chemical Engineering | Incorporated into formulations for specialty coatings, improving durability and performance. |

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)cyclohexanone involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the functional groups present. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, or receptor binding .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(3-Chlorophenyl)cyclohexanone with structurally related cyclohexanone derivatives:

Key Observations :

- Lipophilicity : The 3-chlorophenyl group enhances lipophilicity compared to methoxy or hydroxyl substituents, favoring membrane permeability .

- Polar Surface Area (PSA): Compounds with hydroxyl or amino groups (e.g., 2-(ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone) exhibit higher PSA (>140 Ų), reducing oral bioavailability .

Bioavailability and Drug-Likeness

- Rotatable Bonds: this compound has fewer rotatable bonds (≤10) compared to bulkier analogs (e.g., [17]), aligning with optimal bioavailability criteria .

- Hydrogen Bonding: Chlorophenyl derivatives lack hydrogen bond donors, reducing PSA and improving membrane permeation relative to hydroxyl/amino-substituted analogs .

Biological Activity

3-(3-Chlorophenyl)cyclohexanone, a compound of significant interest in medicinal chemistry, has been studied for its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C12H13ClO

- Molecular Weight : 222.68 g/mol

- Structure : The compound features a cyclohexanone ring substituted with a chlorophenyl group, which is crucial for its biological activity.

Biological Activity

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study utilizing high-throughput screening identified its potential as an inhibitor of Mycobacterium tuberculosis (Mtb), suggesting it may serve as a lead compound for developing new anti-tubercular agents .

2. Anticancer Properties

The compound has also shown promise in anticancer research. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. This mechanism highlights its potential as a therapeutic agent in oncology .

3. Analgesic and Anesthetic Effects

Preliminary studies suggest that this compound may possess analgesic properties similar to those of established anesthetics. Its interaction with NMDA receptors indicates potential applications in pain management, although further research is needed to fully elucidate these effects .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The chlorophenyl group enhances binding affinity to various receptors, including NMDA and opioid receptors, which are critical in pain modulation and neuroprotection.

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity:

| Substituent | Effect on Activity |

|---|---|

| Chlorine Atom | Increases lipophilicity and receptor affinity |

| Cyclohexanone Ring | Essential for maintaining structural integrity |

| Variations in Phenyl Group | Modifications can enhance or reduce potency |

Research has shown that modifications on the phenyl ring can significantly alter the compound's efficacy and selectivity against various biological targets .

Case Studies

- Tuberculosis Inhibition Study

- Cancer Cell Apoptosis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(3-Chlorophenyl)cyclohexanone, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves Friedel-Crafts acylation, where 3-chlorophenyl derivatives react with cyclohexanone precursors. For example, reacting 3-(3-chlorophenyl)propanoic acid with excess cyclohexanone in DMF under acidic conditions yields this compound derivatives (45–62% yields). Optimization includes adjusting solvent polarity (e.g., DMF enhances electrophilicity), stoichiometry (excess ketone improves yield), and temperature control to minimize side reactions .

- Characterization : Confirm product purity via ¹H NMR (e.g., δ 2.20–2.40 ppm for cyclohexanone protons) and LC-MS (observed m/z 234.1489 for related analogs) .

Q. How can researchers distinguish this compound from positional isomers (e.g., 2- or 4-chlorophenyl derivatives)?

- Methodological Answer : Use NMR spectroscopy to analyze aromatic proton splitting patterns. For 3-substituted chlorophenyl groups, meta-substitution causes distinct coupling (e.g., δ 7.17–6.67 ppm in ¹H NMR for 3-hydroxyphenyl analogs). Compare retention indices in gas chromatography (GC) with reference standards, as positional isomers exhibit different boiling points and polarity-driven elution orders .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate) effectively separates the target compound from byproducts. For polar impurities, recrystallization in ethanol/water mixtures improves purity. Confirm via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Advanced Research Questions

Q. How does the electron-withdrawing 3-chlorophenyl group influence the reactivity of cyclohexanone in nucleophilic addition reactions?

- Methodological Answer : The 3-chlorophenyl group increases electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles like Grignard reagents or hydrazines. Kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) show a 1.5–2× acceleration compared to unsubstituted cyclohexanone. Computational DFT analyses (e.g., Mulliken charge distribution) corroborate this by revealing higher positive charge density at the carbonyl carbon .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. Implement orthogonal analytical methods:

- Purity : Quantify via HPLC (≥98% purity threshold) using a C18 column and acetonitrile/water mobile phase.

- Stereochemistry : Use chiral GC or circular dichroism (CD) to confirm enantiomeric excess in asymmetric syntheses .

Q. How can computational modeling predict the thermodynamic stability of this compound conformers?

- Methodological Answer : Perform molecular dynamics (MD) simulations with software like Gaussian or GROMACS. Key steps:

Optimize geometry using B3LYP/6-31G(d) basis sets.

Calculate Gibbs free energy differences between chair and boat conformers (ΔG < 2 kcal/mol typically favors chair).

Validate with experimental data (e.g., NIST thermochemical databases for cyclohexanone derivatives) .

Q. What are the challenges in scaling up enantioselective syntheses of this compound derivatives?

- Methodological Answer : Scalability issues include catalyst loading (e.g., chiral organocatalysts vs. transition metal complexes) and solvent recovery. For example, asymmetric transfer hydrogenation with Ru-(S)-TsDPEN catalysts achieves >90% ee but requires meticulous removal of metal residues via chelating resins. Process intensification (e.g., flow chemistry) improves yield and reduces waste .

Data Analysis and Experimental Design

Q. How should researchers design kinetic studies to compare the oxidation rates of this compound with other substituted cyclohexanones?

- Methodological Answer :

- Experimental Setup : Use stopped-flow spectrophotometry to monitor oxidation by KMnO₄ in aqueous H₂SO₄.

- Variables : Measure pseudo-first-order rate constants (kₒbₛ) at varying pH and temperature.

- Analysis : Construct Hammett plots using σₚ values for substituents; the 3-chloro group’s σₚ ≈ 0.37 predicts slower oxidation vs. electron-donating groups .

Q. What advanced spectroscopic techniques elucidate the electronic effects of the 3-chlorophenyl group on the cyclohexanone ring?

- Methodological Answer :

- FT-IR : Compare C=O stretching frequencies (Δν ~20 cm⁻¹ downshift due to resonance withdrawal).

- ¹³C NMR : Observe deshielding of the carbonyl carbon (δ ~210 ppm vs. ~205 ppm in unsubstituted cyclohexanone).

- X-ray Crystallography : Resolve bond length alterations (C=O elongation) and dihedral angles between aromatic and ketone moieties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.